molecular formula C15H15Cl2NO3S B4388476 3,4-dichloro-N-ethyl-2-methoxy-N-phenylbenzene-1-sulfonamide

3,4-dichloro-N-ethyl-2-methoxy-N-phenylbenzene-1-sulfonamide

Cat. No.: B4388476
M. Wt: 360.3 g/mol
InChI Key: JQPXWOYRAXLMLW-UHFFFAOYSA-N
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Description

3,4-dichloro-N-ethyl-2-methoxy-N-phenylbenzene-1-sulfonamide is an organic compound with a complex structure, characterized by the presence of multiple functional groups including chloro, ethyl, methoxy, phenyl, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-ethyl-2-methoxy-N-phenylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of a benzene derivative to introduce the chloro groups. This is followed by the introduction of the ethyl and methoxy groups through alkylation and methoxylation reactions, respectively. The final step involves the sulfonation of the benzene ring and subsequent formation of the sulfonamide group through a reaction with an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalysts may be employed to enhance reaction rates and yields. The use of automated systems can also help in scaling up the production while maintaining product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-ethyl-2-methoxy-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

3,4-dichloro-N-ethyl-2-methoxy-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-ethyl-2-methoxy-N-phenylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar structures but lack the sulfonamide group.

    Sulfonamides: Compounds with similar sulfonamide groups but different substituents on the benzene ring. They are widely used as antibiotics.

Uniqueness

3,4-dichloro-N-ethyl-2-methoxy-N-phenylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,4-dichloro-N-ethyl-2-methoxy-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-3-18(11-7-5-4-6-8-11)22(19,20)13-10-9-12(16)14(17)15(13)21-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPXWOYRAXLMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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